
4-Methylhexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhexa-2,4-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a type of diene alcohol, characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is also known by its synonym, 4-Methyl-sorbinol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexa-2,4-dien-1-ol can be synthesized through various methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . Another method includes the deprotonation of 3-methylpenta-1,4-diene with butyllithium (BuLi), followed by alkylation with paraformaldehyde and metal counterion exchange to promote an oxy-anion accelerated [1,3]-sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-methylhexa-2,4-dienal.
Reduction: Formation of 4-methylhexanol.
Substitution: Formation of 4-methylhexa-2,4-dienyl chloride.
Scientific Research Applications
4-Methylhexa-2,4-dien-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Diels-Alder reactions.
Medicine: Investigated for its potential biological activities and as a precursor for synthesizing bioactive compounds.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Methylhexa-2,4-dien-1-ol involves its participation in various chemical reactions. In Diels-Alder reactions, it acts as a diene, reacting with dienophiles to form cyclic adducts . The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
4-Methylhexa-2,4-dien-1-ol can be compared with other similar compounds, such as:
2,4-Hexadien-1-ol: Lacks the methyl group at the 4-position, resulting in different reactivity and physical properties.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an additional isopropyl group, leading to increased steric hindrance and altered reactivity.
Properties
CAS No. |
57258-51-2 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4-methylhexa-2,4-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h3-5,8H,6H2,1-2H3 |
InChI Key |
WGDNYTTYAVSARF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


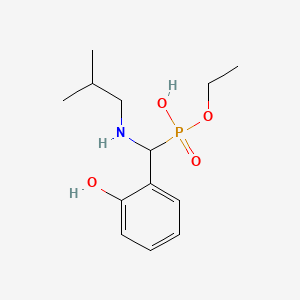
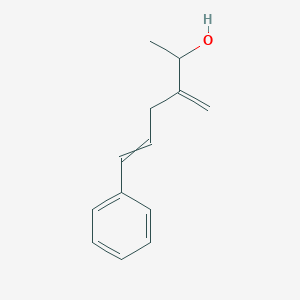

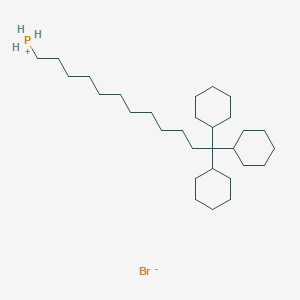
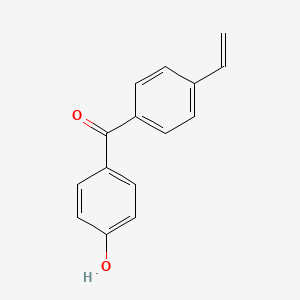
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

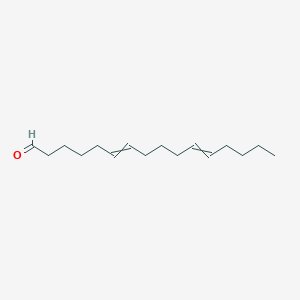
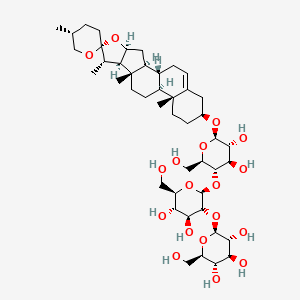

![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol](/img/structure/B14613261.png)

